A Technical Guide to the Structure, Synthesis, and Analysis of 3-(4-Fluoro-2-methylphenoxy)pyrrolidine Hydrochloride
A Technical Guide to the Structure, Synthesis, and Analysis of 3-(4-Fluoro-2-methylphenoxy)pyrrolidine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of 3-(4-Fluoro-2-methylphenoxy)pyrrolidine hydrochloride, a key heterocyclic intermediate in contemporary drug discovery and development. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, and its derivatives are critical for creating novel therapeutics.[1][2] This document details the compound's chemical identity, physicochemical properties, stereoselective synthesis, and structural elucidation. Furthermore, it presents validated analytical methodologies for purity and identity confirmation, designed for researchers, chemists, and drug development professionals. The guide aims to serve as an expert resource, explaining the causality behind methodological choices and providing robust, self-validating protocols.
Chemical Identity and Physicochemical Properties
3-(4-Fluoro-2-methylphenoxy)pyrrolidine hydrochloride is a substituted phenoxypyrrolidine derivative. The structure contains a chiral center at the C3 position of the pyrrolidine ring, making stereochemistry a critical consideration in its synthesis and biological activity. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is advantageous for handling and formulation.
Below is the two-dimensional structure of the compound, highlighting the key functional groups and the stereocenter.
Caption: 2D Structure of 3-(4-Fluoro-2-methylphenoxy)pyrrolidine Hydrochloride
The following table summarizes the key physicochemical properties of the compound.
| Property | Value | Source |
| IUPAC Name | 3-(4-Fluoro-2-methylphenoxy)pyrrolidine hydrochloride | N/A |
| CAS Number | 1185299-59-5 | [3] |
| Molecular Formula | C₁₁H₁₅ClFNO | [3] |
| Molecular Weight | 231.7 g/mol | [3] |
| Appearance | White to off-white solid | Typical for similar compounds |
| InChI Key | HBZCUJSOMQVVND-UHFFFAOYSA-N | [3] |
Synthesis and Stereochemical Considerations
The synthesis of 3-(4-fluoro-2-methylphenoxy)pyrrolidine hydrochloride is typically achieved via a convergent synthesis strategy. A robust and common method is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide or other electrophile with a good leaving group.[4][5] Given the structure, this involves the coupling of a 3-substituted pyrrolidine with 4-fluoro-2-methylphenol.
The stereochemistry at the C3 position is a critical quality attribute. The biological activity of chiral molecules often resides in a single enantiomer.[6] Therefore, achieving high enantiopurity is paramount. This is best accomplished by starting with an enantiomerically pure precursor, such as (R)- or (S)-N-Boc-3-hydroxypyrrolidine.
Caption: General Synthetic Workflow Diagram
Detailed Experimental Protocol: Synthesis
Objective: To synthesize (S)-3-(4-Fluoro-2-methylphenoxy)pyrrolidine hydrochloride.
Pillar of Trustworthiness: This protocol includes steps for purification and confirmation at each stage to ensure the integrity of the final product.
Step 1: Mesylation of (S)-N-Boc-3-hydroxypyrrolidine
-
Dissolve (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g) in a flask under a nitrogen atmosphere and cool to 0 °C.
-
Add triethylamine (1.5 eq) dropwise, maintaining the temperature at 0 °C.
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Causality: MsCl converts the hydroxyl group into a good leaving group (mesylate) for the subsequent SN2 reaction. Triethylamine acts as a base to neutralize the HCl generated.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used directly in the next step.
Step 2: Williamson Ether Synthesis
-
In a separate flask under nitrogen, add 4-fluoro-2-methylphenol (1.1 eq) to anhydrous dimethylformamide (DMF, 10 mL/g).
-
Cool to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that deprotonates the phenol to form the more nucleophilic phenoxide.
-
Stir for 30 minutes at 0 °C, then add a solution of the crude mesylate from Step 1 in DMF.
-
Heat the reaction to 60-80 °C and stir for 12-18 hours, monitoring for completion.
-
Cool the reaction, quench carefully with water, and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the Boc-protected product.
Step 3: Deprotection and Salt Formation
-
Dissolve the purified Boc-protected product from Step 2 in 1,4-dioxane (5 mL/g).
-
Add a 4 M solution of HCl in dioxane (5.0 eq) and stir at room temperature for 2-4 hours. Causality: The strong acidic conditions cleave the tert-butyloxycarbonyl (Boc) protecting group, liberating the secondary amine, which is simultaneously protonated by HCl to form the hydrochloride salt.
-
Monitor the reaction for the disappearance of the starting material.
-
The product hydrochloride salt will often precipitate from the solution. If not, add diethyl ether to induce precipitation.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Structural Elucidation and Analytical Characterization
A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of 3-(4-Fluoro-2-methylphenoxy)pyrrolidine hydrochloride.
Caption: Analytical Workflow for Characterization
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The proton NMR spectrum will provide key structural information. Expected signals include: aromatic protons in the 6.8-7.2 ppm range, a singlet for the methyl group (~2.2 ppm), and complex multiplets for the pyrrolidine ring protons. The proton at C3, adjacent to the ether oxygen, will be shifted downfield.
-
¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons (one directly attached to fluorine will show a large C-F coupling), the methyl carbon, and the four unique carbons of the pyrrolidine ring.
-
¹⁹F NMR: A single resonance is expected, confirming the presence of the fluorine atom.[7]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a prominent molecular ion peak [M+H]⁺ corresponding to the free base (C₁₁H₁₄FNO) at m/z 196.11.
Chromatographic Purity Analysis
Objective: To determine the chemical purity of the synthesized compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Pillar of Expertise: The choice of a C18 column is based on its excellent retention of moderately polar, aromatic compounds. The acidic mobile phase ensures the amine is protonated, leading to a sharp, symmetrical peak shape by preventing interaction with residual silanols on the stationary phase.
Detailed HPLC Protocol:
-
System Preparation: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. Prepare working standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the synthesized sample in the same diluent to a concentration of approximately 0.5 mg/mL.
-
Chromatographic Run: Inject the standard and sample solutions onto the HPLC system.
-
Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 220 nm |
| Injection Volume | 10 µL |
Note: For determining enantiomeric excess, a specialized chiral HPLC or GC method is required, often using a column with a chiral stationary phase.[8][9]
Applications in Drug Discovery
The 3-phenoxypyrrolidine motif is a valuable scaffold in medicinal chemistry, particularly for targeting the central nervous system (CNS).[2] Compounds with this core structure have been investigated for a range of activities, including as antidepressants and anticonvulsants.[10][11][12]
Specifically, this compound and its analogs are key intermediates in the synthesis of more complex molecules, such as Vilazodone, an antidepressant that acts as a selective serotonin reuptake inhibitor and a 5-HT1A receptor partial agonist.[13][14] The specific substitution pattern (4-fluoro, 2-methyl) on the phenoxy ring is designed to fine-tune the molecule's electronic and steric properties to optimize binding affinity and selectivity for its biological target.[15] The pyrrolidine ring itself provides a three-dimensional structure that can effectively orient substituents to interact with binding pockets in proteins.[6]
Conclusion
3-(4-Fluoro-2-methylphenoxy)pyrrolidine hydrochloride is a well-defined chemical entity of significant interest to the pharmaceutical industry. Its structure, featuring a chiral center and a carefully substituted aromatic ring, makes it an ideal building block for targeted drug design. The successful synthesis relies on established methodologies like the Williamson ether synthesis, with careful control of stereochemistry being essential. This guide provides the foundational knowledge and validated protocols necessary for its synthesis and characterization, empowering researchers to utilize this versatile intermediate in the development of next-generation therapeutics.
References
-
Verga, D., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. PubMed Central. [Link]
- Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Accessed January 22, 2026.
-
Journal of Pharmaceutical Negative Results. SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Accessed January 22, 2026. [Link]
-
ChemBK. 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride. Accessed January 22, 2026. [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Accessed January 22, 2026. [Link]
-
Capot Chemical. MSDS of (R)-3-(4-Fluoro-phenoxy)-pyrrolidine hydrochloride. Accessed January 22, 2026. [Link]
-
PubChem. 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride. Accessed January 22, 2026. [Link]
-
CAS Common Chemistry. 1-Propene, 1-fluoro-. Accessed January 22, 2026. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Accessed January 22, 2026. [Link]
- Google Patents.
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
-
ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Accessed January 22, 2026. [Link]
-
WIPO Patentscope. WO/2016/170542 PROCESS FOR PREPARATION OF VILAZODONE, NOVEL INTERMEDIATES THEREOF AND NOVEL CRYSTALLINE FORM THEREOF. Accessed January 22, 2026. [Link]
-
ResearchGate. Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. Accessed January 22, 2026. [Link]
-
Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Accessed January 22, 2026. [Link]
-
ACS Publications. Practical and Scalable Manufacturing Process for a Novel Dual-Acting Serotonergic Antidepressant Vilazodone. Accessed January 22, 2026. [Link]
-
SIELC Technologies. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. Accessed January 22, 2026. [Link]
-
ResearchGate. Scale-Up Synthesis of Antidepressant Drug Vilazodone. Accessed January 22, 2026. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]
-
NIH National Center for Biotechnology Information. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Accessed January 22, 2026. [Link]
-
Watterson, L. R., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Semantic Scholar. Scale-Up Synthesis of Antidepressant Drug Vilazodone. Accessed January 22, 2026. [Link]
-
Williamson Ether Synthesis Lab Handout. Williamson Ether Synthesis. Accessed January 22, 2026. [Link]
-
The Royal Society of Chemistry. Supplementary Information. Accessed January 22, 2026. [Link]
-
MDPI. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Accessed January 22, 2026. [Link]
-
ResearchGate. Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses. Accessed January 22, 2026. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Accessed January 22, 2026. [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. 3-(4-Fluoro-2-methylphenoxy)pyrrolidinehydrochloride | 1185299-59-5 [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. francis-press.com [francis-press.com]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
- 11. pnrjournal.com [pnrjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
